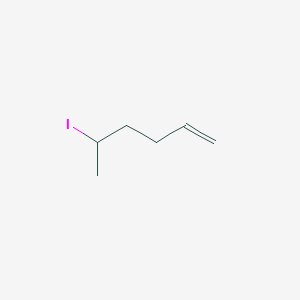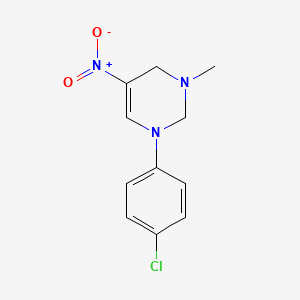
1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a tetrahydropyrimidine ring substituted with a 4-chlorophenyl group, a methyl group, and a nitro group. Its distinct chemical structure makes it a valuable subject for research in medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
The synthesis of 1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with methylamine and nitroethane in the presence of a base can lead to the formation of the desired tetrahydropyrimidine ring. Industrial production methods may involve optimized reaction conditions such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticonvulsant, anti-inflammatory, and anticancer agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity and fluorescence.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, its potential anticonvulsant activity may be attributed to its ability to modulate ion channels and neurotransmitter receptors in the brain. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The molecular pathways involved include inhibition of specific enzymes and alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine can be compared with other similar compounds such as:
1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydroquinoline: This compound has a quinoline ring instead of a pyrimidine ring, which may result in different biological activities and reactivity.
1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydroisoquinoline: The isoquinoline ring system provides a different structural framework, potentially leading to variations in pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrahydropyrimidine ring, which imparts distinct chemical and biological properties .
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various scientific fields. Its synthesis, chemical reactivity, and biological activities make it a valuable subject for ongoing research and development.
Propiedades
Número CAS |
22461-96-7 |
|---|---|
Fórmula molecular |
C11H12ClN3O2 |
Peso molecular |
253.68 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-methyl-5-nitro-2,4-dihydropyrimidine |
InChI |
InChI=1S/C11H12ClN3O2/c1-13-6-11(15(16)17)7-14(8-13)10-4-2-9(12)3-5-10/h2-5,7H,6,8H2,1H3 |
Clave InChI |
VFDGKQKAMUZJFP-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(=CN(C1)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


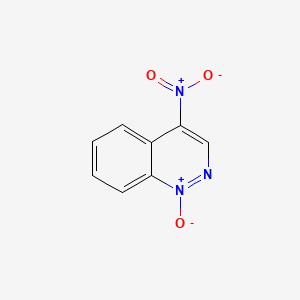
![2-Amino-7,9-dimethyl-1-oxa-3-aza-spiro[4,5]dec-2-en-4-one](/img/structure/B14709707.png)
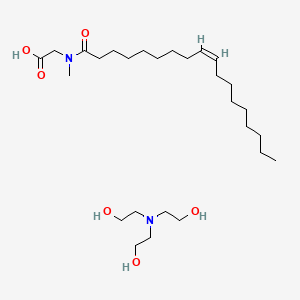

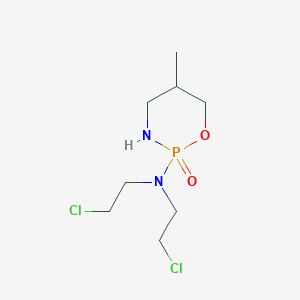
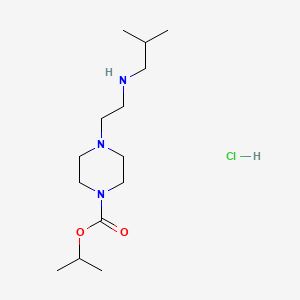
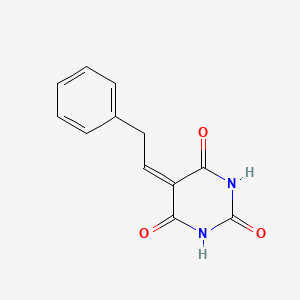
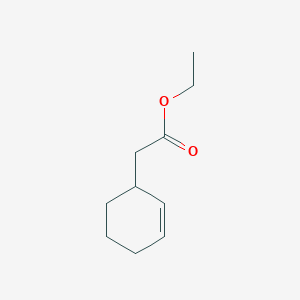
![ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate](/img/structure/B14709760.png)

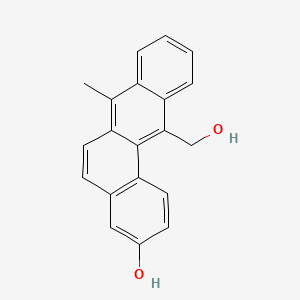
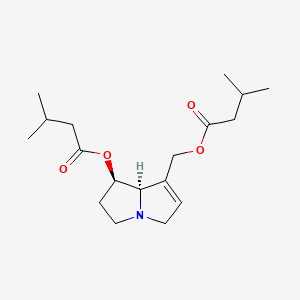
![(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine](/img/structure/B14709785.png)
